molecular formula C10H12O3 B11908912 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

Cat. No.: B11908912
M. Wt: 180.20 g/mol
InChI Key: PGEKIIWEKOUYMX-UHFFFAOYSA-N
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Description

3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is an organic compound with the molecular formula C10H12O3 It features a phenyl group substituted with a hydroxymethyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol typically involves multiple steps. One common method includes the opening of an epoxide ring, followed by esterification, electrophilic reaction, and ring-closure reaction . The specific conditions for these reactions can vary, but they often involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often employ similar synthetic routes as laboratory methods but are optimized for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing pathways such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)oxetane
  • 3,3-Bis(hydroxymethyl)oxetane
  • Oxetan-3-one

Uniqueness

3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is unique due to the presence of both a phenyl group and an oxetane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-[3-(hydroxymethyl)phenyl]oxetan-3-ol

InChI

InChI=1S/C10H12O3/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,11-12H,5-7H2

InChI Key

PGEKIIWEKOUYMX-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=CC(=C2)CO)O

Origin of Product

United States

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